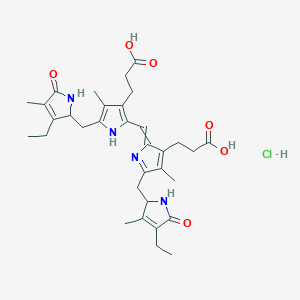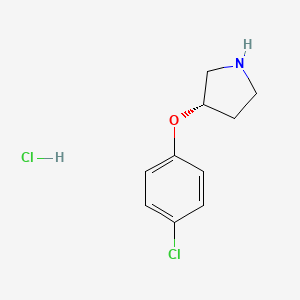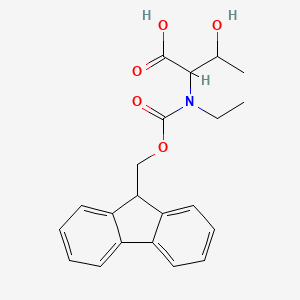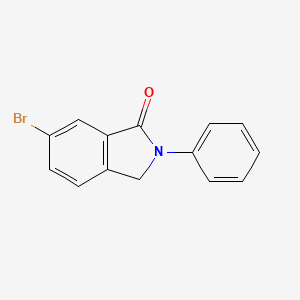
Urobilin hydrochloride
概要
説明
Urobilin, also known as urochrome, is a tetrapyrroledicarboxylic acid that is primarily responsible for the yellow color of urine . It is a linear tetrapyrrole compound that, along with the related colorless compound urobilinogen, are degradation products of the cyclic tetrapyrrole heme .
Synthesis Analysis
Urobilin is generated from the degradation of heme, which is first degraded through biliverdin to bilirubin. Bilirubin is then excreted as bile, which is further degraded by microbes present in the large intestine to urobilinogen . The enzyme responsible for the degradation is bilirubin reductase .
Molecular Structure Analysis
The molecular structure of Urobilin is complex. It has an empirical formula of C33H42N4O6 and a molar mass of 590.71 g/mol . The natural compound has the (–) stereochemical configuration .
Chemical Reactions Analysis
Urobilin is a key marker in urinalysis. For example, if a patient’s urine has a deep yellow color, it may indicate that the patient is dehydrated . Certain foods will color the urine, like carrots will change their urine color to dark yellow .
Physical And Chemical Properties Analysis
Urobilin appears as yellow crystals with a melting point of 236 ºC . It is soluble in water .
科学的研究の応用
Urobilin Hydrochloride: A Comprehensive Analysis of Scientific Research Applications
Urobilin hydrochloride is a compound derived from the oxidation of urobilinogen, which itself is a degradation product of bilirubin. It is excreted in urine and has several applications in scientific research. Below are detailed sections focusing on unique applications:
Biomarker in Urinalysis: Urobilin hydrochloride serves as a key marker in urinalysis. The presence and concentration of urobilin can indicate various health conditions, such as dehydration if the urine has a deep yellow color .
Disease Biomarker Discovery: In the field of proteomics, urobilin hydrochloride can interfere with urinary proteomic analysis due to its high adhesion properties. Strategies are being developed to clear urobilin from urine samples to improve the accuracy of disease biomarker discovery .
Environmental Monitoring: Urobilin hydrochloride has been used as a marker to detect human waste contamination in recreational and source waters, aiding environmental monitoring efforts .
Hemoglobin Degradation Study: As a byproduct of hemoglobin degradation, urobilin hydrochloride is used in studies to understand the breakdown process of hemoglobin and related metabolic pathways .
Liver Function Analysis: The production and excretion levels of urobilin hydrochloride can provide insights into liver function, as it is formed in the liver from bilirubin .
Spleen Function Research: Similarly, since urobilin hydrochloride is also formed in the spleen, its levels can be indicative of spleen health and function .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N4O6.ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;/h15,26-27,35H,7-14H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKPOTPFIRRROB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NC1CC2=C(C(=C(N2)C=C3C(=C(C(=N3)CC4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43ClN4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657575 | |
| Record name | 3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urobilin hydrochloride | |
CAS RN |
92619-14-2, 28925-89-5 | |
| Record name | 21H-Biline-8,12-dipropanoic acid, 3,18-diethyl-1,4,5,15,16,19,22,24-octahydro-2,7,13,17-tetramethyl-1,19-dioxo-, monohydrochloride, (4R,16S)-(±)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92619-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic techniques were employed to analyze the structure of l-stercobilin and d-urobilin hydrochlorides, and what information do they provide?
A1: The research employed a combination of spectroscopic techniques, including Vibrational Circular Dichroism (VCD), Infrared Spectroscopy (IR), Electronic Circular Dichroism (ECD), and Circularly Polarized Luminescence (CPL) [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(4,1-phenyleneazo) bis[N-(4-chloro-2,5-dimethoxyphenyl)]-3-hydroxy-2-naphthalenecarboxamide](/img/structure/B1498588.png)
![6-Iodo-7-methoxyimidazo[1,2-A]pyridine](/img/structure/B1498596.png)
![1-[1-Phenyl-3,4-dihydro-1h-pyrido[3,4-b]indol-2(9h)-yl]pentan-1-one](/img/structure/B1498598.png)







